molecular formula C10H16O2 B3051953 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)cyclopentan-1-ol CAS No. 372969-55-6

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)cyclopentan-1-ol

Cat. No.: B3051953
CAS No.: 372969-55-6
M. Wt: 168.23 g/mol
InChI Key: HTZKJXWNKVXQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

372969-55-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(3-hydroxy-3-methylbut-1-ynyl)cyclopentan-1-ol

InChI

InChI=1S/C10H16O2/c1-9(2,11)7-8-10(12)5-3-4-6-10/h11-12H,3-6H2,1-2H3

InChI Key

HTZKJXWNKVXQDU-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1(CCCC1)O)O

Canonical SMILES

CC(C)(C#CC1(CCCC1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-butyne-2-ol (25 g, 0.297 mol) in tetrahydrofuran (250 ml) is cooled to −78° C. under a nitrogen atmosphere and n-butyl lithium (1.6 molar solution in hexanes, 410 ml, 0.65 mol) is added slowly over 1.5-2.0 hours. The reaction mixture is stirred for 1 hour at −78° C. and a solution of cyclopentanone (39 ml, 0.44 mol) in tetrahydrofuran (39 ml) is added. The reaction mixture is stirred at −78° C. for one hour and allowed to come to ambient temperature and stirred for 2-3 hours. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The mixture is extracted with dichloromethane (3×250 ml), and the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 1-(3-hydroxy-3-methylbut-1-ynyl)-cyclopentanol (17 g) as colourless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
39 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.